(R)-Filanesib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

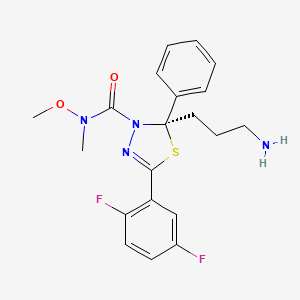

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673046 | |

| Record name | (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885060-08-2 | |

| Record name | (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Filanesib: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Filanesib, also known as ARRY-520, is a highly potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), a critical motor protein for cell division. Developed by Array BioPharma, it represents a targeted therapeutic approach in oncology, particularly for hematological malignancies like multiple myeloma. Its mechanism of action, distinct from traditional tubulin-targeting agents, involves inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells by preventing the formation of the bipolar mitotic spindle. This guide provides an in-depth overview of the discovery, a general synthesis process, mechanism of action, and key preclinical and clinical data for this compound.

Discovery and Development

This compound (ARRY-520) was developed by Array BioPharma as a potent, first-in-class KSP inhibitor.[1][2] The discovery process focused on identifying selective inhibitors of KSP (also known as Eg5 or KIF11), a motor protein exclusively expressed in dividing cells, making it an attractive target for cancer therapy with a potential for reduced neurotoxicity compared to taxanes and vinca alkaloids.[3] Filanesib, a thiadiazole derivative, emerged from these efforts and entered preclinical development, demonstrating significant tumor growth inhibition in various models, including those resistant to taxanes.[4] The (R)-enantiomer was identified as the active form.[5] Early clinical trials began to explore its safety and efficacy in advanced solid tumors and hematological malignancies.[6]

Synthesis Process

While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of its 1,3,4-thiadiazole core can be inferred from established chemical literature. The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.

A plausible, generalized synthetic workflow is outlined below. This workflow illustrates the key chemical transformations required to assemble the core structure of Filanesib.

References

- 1. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]

- 2. US20100034813A1 - Substituted pyrazole and triazole compounds as ksp inhibitors - Google Patents [patents.google.com]

- 3. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Filanesib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Filanesib - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (R)-Filanesib: A Kinesin Spindle Protein Inhibitor

(R)-Filanesib , also known as ARRY-520, is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] As a critical motor protein for the formation of the bipolar spindle during mitosis, KSP represents a key target in oncology.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the R-enantiomer of Filanesib and possesses the chemical name (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide.[1] Its chemical structure is characterized by a central 1,3,4-thiadiazole ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | [1] |

| Synonyms | (R)-ARRY-520 | [1] |

| CAS Number | 885060-08-2 | [1] |

| Chemical Formula | C₂₀H₂₂F₂N₄O₂S | [5] |

| Molecular Weight | 420.48 g/mol | [5] |

| SMILES | C([C@@]1(SC(C2C=C(F)C=CC=2F)=NN1C(=O)N(C)OC)C1C=CC=CC=1)CCN | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | ≥ 100 mg/mL in DMSO; Soluble in formulations of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil. | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the ATPase activity of the KSP motor protein.[3] KSP is essential for the separation of centrosomes and the establishment of a bipolar spindle during the early stages of mitosis.[4][6]

By inhibiting KSP, this compound induces mitotic arrest, where cells are unable to progress through mitosis. This leads to the formation of characteristic monopolar spindles.[3][4] Prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[7] Key downstream events include the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic protein BAX.[4][7]

In Vitro and In Vivo Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.

Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| Human KSP | - | 6 (IC₅₀) | [1][2] |

| HCT-15 | Colorectal Carcinoma | 3.7 (EC₅₀) | [1] |

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 14 (EC₅₀) | [1] |

| K562/ADR | Doxorubicin-resistant Chronic Myelogenous Leukemia | 4.2 (EC₅₀) | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference(s) |

| HT-29 | Colorectal Adenocarcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |

| HCT-116 | Colorectal Carcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |

| A2780 | Ovarian Carcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |

| RPMI 8226 | Multiple Myeloma | 12.5 mg/kg (i.p.) | Responsive to low dosages | [1] |

| HL60 | Acute Promyelocytic Leukemia | 27 mg/kg | Significantly inhibits tumor growth | [1] |

| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg | Significantly inhibits tumor growth | [1] |

Pharmacokinetics and Toxicology

Clinical studies have provided insights into the pharmacokinetic profile and toxicological aspects of Filanesib. A phase 1 study in patients with advanced solid tumors revealed a half-life of approximately 70 hours.[8] The most common dose-limiting toxicity observed in clinical trials is reversible neutropenia.[5][9]

Experimental Protocols

Synthesis of this compound

While the specific, detailed industrial synthesis of this compound is proprietary, the general synthesis of 1,3,4-thiadiazole carboxamide derivatives often involves a multi-step process.[10][11] A plausible, generalized synthetic route is outlined below.

References

- 1. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Filanesib - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. globalrph.com [globalrph.com]

- 8. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of ARRY-520 (Filanesib): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical development of ARRY-520, also known as filanesib, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). ARRY-520 has demonstrated significant antitumor activity in a range of preclinical models, particularly in hematological malignancies. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key preclinical studies. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

ARRY-520 (Filanesib) is a small molecule inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[1] By inhibiting KSP, ARRY-520 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][3] This targeted mechanism of action offers a potential advantage over traditional anti-mitotic agents like taxanes, which can be associated with neurotoxicity.[4] Preclinical studies have shown that ARRY-520 has potent anti-proliferative activity across a variety of tumor cell lines and is effective in in vivo models, including those resistant to taxanes.[4][5]

Mechanism of Action

ARRY-520 is a noncompetitive inhibitor of KSP, binding to an allosteric site on the protein.[6] This inhibition prevents the proper separation of centrosomes during prophase, leading to the formation of characteristic monopolar spindles.[4] The cell's spindle assembly checkpoint detects this abnormality and halts the cell cycle in mitosis.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. This process is often mediated by the degradation of the anti-apoptotic protein Mcl-1.[2]

Figure 1: ARRY-520 Mechanism of Action

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of ARRY-520

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| HeLa | Cervical Cancer | - | 0.4 - 3.1 | [7] |

| HT-29 | Colon Cancer | - | 0.4 - 3.1 | [7] |

| HCT-116 | Colon Cancer | - | 0.4 - 3.1 | [7] |

| HCT-15 | Colon Cancer | 3.7 | - | [4] |

| A2780 | Ovarian Cancer | - | 0.4 - 3.1 | [7] |

| NCI/ADR-RES | Ovarian Cancer (Drug-resistant) | 14 | - | [4] |

| K562 | Chronic Myeloid Leukemia | - | - | |

| K562/ADR | CML (Drug-resistant) | 4.2 | - | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | - | - | [8] |

| HL-60 | Acute Promyelocytic Leukemia | 11.3 | - | [8] |

| HL-60 (Eg5 knockdown) | Acute Promyelocytic Leukemia | 2 | - | [8] |

| RPMI-8226 | Multiple Myeloma | - | - | |

| JJN3 | Multiple Myeloma | - | - | |

| U266 | Multiple Myeloma | - | - | |

| H929 | Multiple Myeloma | - | - | |

| MV4-11 | Acute Myeloid Leukemia | - | - |

Table 2: In Vivo Efficacy of ARRY-520 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Response Rate | Reference |

| RPMI-8226 | Multiple Myeloma | 20 mg/kg/day | - | 100% Complete Response | [8] |

| HL-60 | Acute Promyelocytic Leukemia | 20 mg/kg/day | - | 100% Complete Response | [8] |

| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg/day | - | 100% Complete Response | [8] |

| HT-29 | Colon Cancer | 30 mg/kg, i.p., q4dx3 | Significant | Partial Response | [7] |

| UISO-BCA-1 | Breast Cancer (Taxane-resistant) | Not specified | Active | Partial Response | [6] |

| Multiple Myeloma Models | Multiple Myeloma | 12.5 mg/kg, IP, D1, 2 (in combination) | Significantly more active than monotherapy | Complete Responses and Cures | [2] |

Experimental Protocols

In Vitro Anti-proliferative Assay

This protocol outlines a general procedure for determining the anti-proliferative activity of ARRY-520.

Figure 2: In Vitro Proliferation Assay Workflow

Methodology:

-

Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Trypsinize and resuspend cells to a concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of ARRY-520 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Treatment: Add 100 µL of the diluted ARRY-520 solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for an additional 72 hours.

-

Viability Assessment: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of ARRY-520 in a mouse xenograft model.

Figure 3: In Vivo Xenograft Study Workflow

Methodology:

-

Animal Models: Use immunocompromised mice (e.g., nude or SCID) housed in a pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee.

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a suspension of Matrigel and PBS into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Formulation and Administration: Formulate ARRY-520 in a suitable vehicle (e.g., 25% PEG400, 10% ethanol, 65% saline). Administer the drug via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., 20 mg/kg, daily for 5 days).

-

Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) / 2. Monitor animal body weight as an indicator of toxicity.

-

Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol details the measurement of caspase-3 and -7 activity as a marker of apoptosis.[1]

Methodology:

-

Cell Treatment: Seed 10,000 viable cells per well in a 96-well white-walled plate and treat with ARRY-520 at the desired concentration and for various time points.[1]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Immunohistochemistry for Mitotic Arrest

This protocol describes the detection of monopolar spindles in tumor cells following treatment with ARRY-520.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with ARRY-520 (e.g., 10 nM for 16 hours) to induce mitotic arrest.[4]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a radial array of microtubules emanating from a single point, with chromosomes clustered around the center.

Conclusion

The preclinical data for ARRY-520 (filanesib) demonstrate its potent and selective inhibition of KSP, leading to mitotic arrest and apoptosis in cancer cells. The robust anti-tumor activity observed in both in vitro and in vivo models, particularly in hematological malignancies and taxane-resistant tumors, provided a strong rationale for its clinical development. The detailed methodologies presented in this guide offer a framework for the preclinical evaluation of KSP inhibitors and other anti-mitotic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. ulab360.com [ulab360.com]

- 5. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Analysis of apoptosis by cytometry using TUNEL assay. | Semantic Scholar [semanticscholar.org]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

(R)-Filanesib Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for (R)-Filanesib (ARRY-520), a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols to facilitate further research and development in this area.

Introduction to this compound and its Target, KSP/Eg5

This compound is a potent and selective, allosteric, and non-competitive inhibitor of the Kinesin Spindle Protein (KSP).[1][2] KSP, also known as Eg5 or KIF11, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP's ATPase activity, Filanesib prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles.[5][6] This disruption of the mitotic machinery activates the spindle assembly checkpoint, ultimately inducing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[5] The specificity of KSP inhibitors like Filanesib to dividing cells offers a therapeutic advantage over traditional anti-mitotic agents that target microtubules, potentially reducing side effects such as neurotoxicity.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Biochemical Inhibition Data

| Parameter | Target | Value | Assay | Reference(s) |

| IC50 | Human KSP ATPase | 6 nM | ATPase activity assay | [2] |

| Ki | KSP | 4 nM | Biochemical and single-molecule assays | [8] |

Table 2: Cellular Activity Data

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |

| HCT-15 | Colorectal Carcinoma | Proliferation | EC50 | 3.7 | [9] |

| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | Proliferation | EC50 | 14 | [9] |

| K562/ADR | Adriamycin-resistant Leukemia | Proliferation | EC50 | 4.2 | [9] |

| HCT-116 | Colorectal Carcinoma | Growth Inhibition | IC50 | 0.7 | [2] |

| OCI-AML3 | Acute Myeloid Leukemia | Cell Cycle Arrest (G2/M) | - | 1 | [9] |

| HL-60 | Promyelocytic Leukemia | Apoptosis | - | - | [10] |

| Jurkat | T-cell Leukemia | Apoptosis | - | - | [10] |

| U937 | Histiocytic Lymphoma | Apoptosis | - | - | [10] |

| MOLM-13 | Acute Myeloid Leukemia | Apoptosis | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the target validation of this compound.

KSP/Eg5 ATPase Inhibition Assay

This assay quantifies the inhibition of KSP's ATPase activity by this compound. A common method is the microtubule-activated ATPase-based assay.[11]

Materials:

-

Recombinant human KSP/Eg5 protein

-

Paclitaxel-stabilized microtubules

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

-

ATP

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

This compound

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KSP/Eg5 enzyme in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's protocol.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/EC50 values.

Monopolar Spindle Formation Assay (Immunofluorescence)

This assay visualizes the hallmark effect of KSP inhibition – the formation of monopolar spindles.

Materials:

-

Cancer cell lines cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with an effective concentration of this compound (e.g., 10 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody (e.g., for 1 hour at room temperature or overnight at 4°C).

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody (e.g., for 1 hour at room temperature in the dark).

-

Wash and counterstain the nuclei with DAPI for 5-10 minutes.[13]

-

Mount the coverslips onto microscope slides using antifade medium.

-

Visualize the cells under a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified period (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Visualizations

The following diagrams illustrate key aspects of this compound's target validation.

References

- 1. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

The Kinesin Spindle Protein Inhibitor (R)-Filanesib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Filanesib (ARRY-520) is a potent and highly selective, first-in-class inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis.[1][2] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cancer cells.[1][4][5] This unique mechanism of action makes it a promising therapeutic agent, particularly in hematological malignancies like multiple myeloma, and has been investigated in numerous preclinical and clinical studies.[3][6] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and human subjects, demonstrating dose-proportional exposure and a long terminal half-life.

Preclinical Pharmacokinetics

In preclinical studies, this compound has been evaluated in various animal models, including mice, to establish its basic pharmacokinetic parameters.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species | Dosing | Reference |

| Clearance | ~3 L/hour | Mouse | Intravenous | [5] |

| Volume of Distribution (Vd) | ~450 L | Mouse | Intravenous | [5] |

| Terminal Half-life (t½) | > 90 hours | Mouse | Intravenous | [5] |

Human Pharmacokinetics

In human clinical trials, the pharmacokinetics of this compound have been studied in patients with advanced solid tumors and multiple myeloma. The drug is typically administered as an intravenous infusion.

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Patient Population | Dosing Schedule | Reference |

| Terminal Half-life (t½) | ~70 hours | Advanced Solid Tumors | Day 1 of a 3-week cycle or Days 1 and 2 of a 2-week cycle | [4] |

| Maximum Tolerated Dose (MTD) | 2.50 mg/m²/cycle | Advanced Solid Tumors | Day 1 of a 3-week cycle or Days 1 and 2 of a 2-week cycle | [4] |

| Maximum Tolerated Dose (MTD) | 4.5 mg/m² total dose/cycle | Advanced Myeloid Leukemias | Single dose or divided-dose (Days 1, 3, 5) | [5] |

| Dose-Limiting Toxicities (DLTs) | Neutropenia, Febrile Neutropenia, Mucosal Inflammation, Exfoliative Rash, Hand-foot Syndrome, Hyperbilirubinemia | Advanced Solid Tumors, Multiple Myeloma, Advanced Myeloid Leukemias | Various | [4][5][7][8] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action as a KSP inhibitor. These effects can be monitored through various biomarkers.

Mechanism of Action and Cellular Effects

This compound binds to an allosteric pocket on the KSP motor domain, inhibiting its ATPase activity and locking it in a state that cannot support microtubule sliding. This leads to a cascade of cellular events:

-

Mitotic Arrest: Cells are arrested in mitosis due to the inability to form a proper bipolar spindle.[1][4]

-

Monopolar Spindle Formation: The inhibition of KSP's outward pushing force results in the collapse of the spindle poles, leading to the formation of a single aster of microtubules, known as a monopolar spindle.[1][4][9]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][10]

Table 3: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (KSP inhibition) | 6 nM | Human KSP | [10] |

| EC₅₀ (antiproliferative) | 0.4 - 14.4 nM | Various human and rodent tumor cell lines | [10] |

Pharmacodynamic Biomarkers

Several biomarkers can be used to assess the biological activity of this compound in both preclinical and clinical settings:

-

Monopolar Spindle Quantification: The most direct pharmacodynamic marker is the observation and quantification of monopolar spindles in tumor cells or circulating tumor cells.[1][4][9]

-

Phospho-Histone H3 (pHH3): An increase in the levels of pHH3, a marker of mitosis, indicates that cells are accumulating in the M-phase of the cell cycle due to the mitotic arrest induced by this compound.[1]

-

Apoptosis Markers: Increased levels of cleaved PARP and activated caspases (e.g., caspase-3, -7) are indicative of apoptosis induction.[1][10] The expression levels of Bcl-2 family proteins, such as the pro-apoptotic protein BAX, have been shown to correlate with sensitivity to this compound.[1]

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, primarily in patients with relapsed/refractory multiple myeloma.

Table 4: Clinical Response to this compound in Multiple Myeloma (Phase 2)

| Treatment Regimen | Overall Response Rate (ORR) (≥ Partial Response) | Patient Population | Reference |

| Single Agent | 16% | Relapsed/Refractory Multiple Myeloma | [7][8] |

| In Combination with Dexamethasone | 15% | Relapsed/Refractory Multiple Myeloma | [7][8] |

| In Combination with Bortezomib and Dexamethasone | 43% | Relapsed/Refractory Multiple Myeloma | [2] |

The primary dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia, which is often managed with the prophylactic use of granulocyte-colony stimulating factor (G-CSF).[2][4][7] Other common adverse events include anemia, thrombocytopenia, and mucosal inflammation.[2][8]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the anti-proliferative activity of this compound.

Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for cell division, typically 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Immunofluorescence for Monopolar Spindle Visualization

This protocol allows for the direct visualization of the primary pharmacodynamic effect of this compound.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with an effective concentration of this compound (e.g., 10-100 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a single aster of microtubules surrounded by condensed chromosomes.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into different treatment groups, including a vehicle control group.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a specified dosing schedule (e.g., once or twice weekly).

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and general health of the mice as indicators of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways

The inhibition of KSP by this compound triggers the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. Prolonged activation of the SAC ultimately leads to apoptosis through the intrinsic mitochondrial pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Inhibition of KSP by this compound prevents the formation of a bipolar spindle, leading to the formation of monopolar spindles and subsequent mitotic arrest. This prolonged arrest activates the Spindle Assembly Checkpoint (SAC). The sustained SAC signaling leads to the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic protein BAX.[1][8] BAX activation results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade (initiator caspase-9 and effector caspases-3 and -7), ultimately culminating in apoptosis.[1]

Conclusion

This compound is a potent KSP inhibitor with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. Its pharmacokinetic profile is characterized by a long half-life, and its pharmacodynamic effects can be monitored by specific biomarkers. Clinical studies have demonstrated its activity in heavily pretreated multiple myeloma patients, both as a single agent and in combination with other therapies. The primary toxicity is manageable myelosuppression. The in-depth understanding of its pharmacokinetics and pharmacodynamics, as outlined in this guide, is essential for the continued development and optimal clinical application of this targeted anti-cancer agent.

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filanesib - Wikipedia [en.wikipedia.org]

- 4. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

(R)-Filanesib Analogue Synthesis and Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Filanesib, also known as ARRY-520, is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein for the proper formation of the bipolar spindle during mitosis.[2][3] Its inhibition leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in rapidly dividing cells.[3][4] This mechanism of action makes KSP an attractive target for cancer therapy, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[2][4] This technical guide provides an in-depth overview of the synthesis of this compound analogues and the methodologies for evaluating their biological activity.

Mechanism of Action: KSP Inhibition

Filanesib and its analogues are allosteric inhibitors of KSP, meaning they do not bind to the ATP-binding site.[5] By binding to a distinct pocket, they lock the KSP motor protein in a state that is unable to hydrolyze ATP and move along microtubules.[5] This prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle.[5] The cell's spindle assembly checkpoint recognizes this defect, halting the cell cycle in mitosis.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]

Caption: Signaling pathway of KSP inhibition by this compound analogues.

Synthesis of this compound Analogues

A plausible retro-synthetic analysis suggests that the thiadiazole core can be constructed from a substituted benzaldehyde, an amino acid derivative, and a substituted benzoyl chloride. The chirality at the C2 position of the thiadiazole ring is a critical determinant of activity and would likely be introduced using a chiral starting material or through chiral resolution.

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocols

General Procedure for the Synthesis of a Thiadiazole Core:

A mixture of a substituted benzaldehyde, a chiral amino acid derivative (e.g., a protected (S)-2-amino-5-halopentanoic acid to introduce the aminopropyl side chain post-cyclization), and a dehydrating agent in an appropriate solvent is stirred, often with heating. To the resulting intermediate, a substituted thiobenzoyl derivative is added, followed by an oxidizing agent to facilitate the cyclization to the 1,3,4-thiadiazole ring. Subsequent deprotection and functional group manipulations would yield the desired analogues.

Biological Activity and Evaluation

The biological activity of this compound analogues is primarily assessed through their ability to inhibit KSP, reduce cancer cell viability, and induce mitotic arrest and apoptosis.

Data Presentation

The following tables summarize the reported biological activities of Filanesib and other KSP inhibitors.

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| This compound (ARRY-520) | KSP | 6 | Not specified | |

| MK-0731 | KSP | 2.2 | Not specified | [3] |

| Ispinesib | KSP | 4.1 (median) | PPTP in vitro panel | [5] |

| KSP-IA | KSP | 3.6 | Not specified | [6] |

| Compound | Assay | EC50 (nM) | Cell Line(s) | Reference |

| This compound (ARRY-520) | Proliferation Assay | 0.4 - 14.4 | Various |

Experimental Protocols

KSP ATPase Inhibition Assay:

The inhibitory activity of the synthesized analogues on the ATPase activity of purified recombinant human KSP motor domain can be measured. A common method involves quantifying the release of inorganic phosphate from ATP hydrolysis. The assay is typically performed in a microplate format. The reaction mixture contains purified KSP enzyme, microtubules (to stimulate ATPase activity), ATP, and varying concentrations of the test compound. After a defined incubation period, the reaction is stopped, and the amount of released phosphate is determined using a colorimetric method, such as the malachite green assay. The IC50 value, the concentration of the inhibitor required to reduce KSP ATPase activity by 50%, is then calculated.

Cell Viability/Proliferation Assay (e.g., MTT Assay):

The effect of the analogues on the viability of cancer cell lines is a crucial secondary assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[4]

Cell Cycle Analysis:

To confirm that the cytotoxic effect is due to mitotic arrest, cell cycle analysis is performed using flow cytometry. Cancer cells are treated with the test compounds for a period that allows for cell cycle progression (e.g., 24 hours). The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of individual cells is measured by flow cytometry. Cells in the G2/M phase of the cell cycle will have twice the DNA content of cells in the G1 phase. Treatment with a KSP inhibitor is expected to cause a significant increase in the percentage of cells in the G2/M phase.[7]

Apoptosis Assay (e.g., Annexin V Staining):

To quantify the induction of apoptosis, Annexin V staining followed by flow cytometry can be employed. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are treated with the test compounds and then stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for the evaluation of this compound analogues.

Conclusion

The development of novel this compound analogues represents a promising strategy in the ongoing search for more effective and selective anticancer agents. By targeting the KSP motor protein, these compounds exploit a mechanism that is particularly effective against rapidly proliferating cancer cells. A systematic approach to the synthesis and biological evaluation of these analogues, as outlined in this guide, is essential for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

- 1. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Filanesib - Wikipedia [en.wikipedia.org]

- 3. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eg5/KIF11 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure in cell division. Its activity is tightly regulated to ensure accurate chromosome segregation. Overexpression of Eg5 has been widely observed in various human cancers, where it contributes to uncontrolled cell proliferation and is often associated with poor prognosis.[1][2] This central role in mitosis, coupled with its elevated expression in tumor cells, has positioned Eg5 as a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the function of Eg5/KIF11 in cancer cell proliferation, its involvement in key oncogenic signaling pathways, and its validation as a therapeutic target. Detailed methodologies for key experiments and a summary of quantitative data are presented to aid researchers in this field.

The Core Function of Eg5/KIF11 in Mitosis

Eg5 is a member of the kinesin-5 family, a group of plus-end directed microtubule motor proteins.[1] Structurally, Eg5 forms a homotetramer with two motor domains at each end, enabling it to crosslink and slide antiparallel microtubules apart.[3] This "pushing" force is fundamental for the separation of centrosomes during prophase and the establishment of the bipolar spindle.[3]

Inhibition of Eg5's ATPase activity prevents this outward force, leading to the collapse of the nascent bipolar spindle and the formation of a characteristic "monoastral" spindle, where chromosomes are arranged in a rosette around a single centrosome.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in many cancer cells.[2]

Eg5/KIF11 Overexpression and its Implications in Cancer

Numerous studies have documented the overexpression of KIF11 mRNA and Eg5 protein in a wide range of human malignancies, including but not limited to:

-

Breast Cancer: High Eg5 expression is linked to poor prognosis.[2]

-

Lung Cancer: Elevated KIF11 is associated with worse overall survival.[4]

-

Glioblastoma: KIF11 is upregulated and drives invasion, proliferation, and self-renewal.[5]

-

Hepatocellular Carcinoma: Overexpression of Eg5 correlates with poor prognosis.[4]

-

Ovarian Cancer: KIF11 promotes cell proliferation and invasion.[6]

-

Pancreatic Cancer: High KSP expression is associated with a worse postoperative prognosis.[2]

-

Colorectal Cancer: Upregulated KIF11 has been identified.[6]

-

Prostate Cancer: Higher KIF11 expression is associated with worse disease-free and metastasis-free survival.[2]

This overexpression is a key contributor to the proliferative capacity of cancer cells. The dependency of rapidly dividing tumor cells on Eg5 for survival makes it an attractive therapeutic target, as its inhibition would selectively affect cancer cells while largely sparing non-dividing normal cells.

Eg5/KIF11 in Oncogenic Signaling Pathways

Eg5/KIF11 is not an isolated player in cell proliferation; its expression and activity are intertwined with major oncogenic signaling pathways. Understanding these connections is crucial for developing effective therapeutic strategies.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7][8][9] In gallbladder cancer, KIF11 has been shown to promote cell proliferation through the ERBB2/PI3K/AKT signaling pathway.[10] Upregulated KIF11 enhances the membrane trafficking of ERBB2, leading to the activation of the downstream PI3K/AKT cascade.[11]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct regulation of Eg5 by this pathway is less characterized, there is evidence of crosstalk. For instance, some studies suggest that KIF11 may be involved in pathways that promote cancer cell invasion and the epithelial-mesenchymal transition (EMT), processes often regulated by MAPK/ERK signaling.[6]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[12] In breast cancer, KIF11 has been shown to enhance the self-renewal of cancer stem cells by activating the Wnt/β-catenin pathway.[13] Knockdown of KIF11 inhibits the nuclear translocation of β-catenin, a key step in the activation of this pathway.[6]

Eg5/KIF11 as a Therapeutic Target

The essential role of Eg5 in mitosis and its overexpression in tumors make it an ideal target for cancer therapy. A key advantage of targeting Eg5 is the potential for a wider therapeutic window compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can cause significant neurotoxicity and other side effects due to their impact on non-dividing cells.[14]

A number of small molecule inhibitors of Eg5 have been developed and have entered clinical trials. These inhibitors typically bind to an allosteric pocket on the motor domain of Eg5, leading to the inhibition of its ATPase activity.

Eg5/KIF11 Inhibitors in Clinical Development

| Inhibitor | Other Names | Highest Clinical Trial Phase | Selected Cancer Indications | Reference |

| Filanesib | ARRY-520 | Phase III | Multiple Myeloma | [11] |

| Ispinesib | SB-715992 | Phase II | Breast Cancer, Non-Small Cell Lung Cancer | [5] |

| Litronesib | LY2523355 | Phase II | Acute Myeloid Leukemia | [15] |

| 4SC-205 | Phase I | Solid Tumors | [16] | |

| Monastrol | Preclinical | Various | [10] | |

| S-trityl-L-cysteine (STLC) | Preclinical | Various | [17] |

Note: The clinical trial landscape is dynamic, and the status of these inhibitors may have changed.

While early clinical trials of Eg5 inhibitors as monotherapy showed limited efficacy, more recent studies are exploring their use in combination with other anticancer agents, which has shown more promising results.[2]

Experimental Protocols for Studying Eg5/KIF11

In Vitro Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Eg5 protein, which is essential for its motor function.

Principle: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi). A common method is a coupled enzyme assay using pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.

Detailed Protocol:

-

Reagents:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

Coupled enzyme mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 100 U/ml pyruvate kinase, 140 U/ml lactate dehydrogenase in assay buffer

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, coupled enzyme mix, and microtubules.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

-

Add purified Eg5 protein to each well and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell-Based High-Content Imaging for Mitotic Arrest

This assay visually confirms the mechanism of action of Eg5 inhibitors by detecting the formation of monoastral spindles in treated cancer cells.

Principle: Cells are treated with the test compound and then fixed and stained for DNA, microtubules, and centrosomes. Automated microscopy and image analysis are used to quantify the percentage of cells arrested in mitosis with a monoastral spindle phenotype.

Detailed Protocol:

-

Cell Culture:

-

Plate cancer cells (e.g., HeLa, MCF-7) on high-content imaging plates (e.g., 96-well or 384-well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the test compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). Include a positive control (e.g., Monastrol) and a vehicle control (DMSO).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI or Hoechst 33342.[18]

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify individual cells and classify them based on their mitotic stage and spindle morphology (bipolar vs. monoastral).

-

Quantify the percentage of cells with monoastral spindles as a function of compound concentration.

-

Cell Proliferation (MTT) Assay

This assay measures the effect of Eg5 inhibition on the overall viability and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the Eg5 inhibitor for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Quantitative Data on Eg5/KIF11 Inhibition

IC50 Values of Selected Eg5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| Ispinesib | A549 | Non-Small Cell Lung Cancer | 1.5 | Cell Proliferation | [14] |

| Ispinesib | HCT116 | Colorectal Cancer | 2.1 | Cell Proliferation | [14] |

| Filanesib | MM.1S | Multiple Myeloma | 3.5 | Cell Proliferation | [11] |

| Filanesib | U266 | Multiple Myeloma | 10 | Cell Proliferation | [11] |

| Monastrol | HeLa | Cervical Cancer | 14,000 | Mitotic Arrest | [17] |

| STLC | HeLa | Cervical Cancer | 700 | Mitotic Arrest | [17] |

| K858 | MCF-7 | Breast Cancer | ~1,300 (1.3 µM) | ATPase Activity | [19] |

Effects of KIF11 Knockdown on Cell Cycle Distribution

| Cell Line | Cancer Type | Transfection Method | % Cells in G2/M (Control) | % Cells in G2/M (KIF11 siRNA) | Reference |

| Ishikawa | Endometrial Cancer | siRNA | 12.5% | 35.2% | [20] |

| HEC-1-B | Endometrial Cancer | siRNA | 15.1% | 42.8% | [20] |

| A549 | Non-Small Cell Lung Cancer | shRNA | Not Reported | Significant Increase | [4] |

| MCF-7 | Breast Cancer | siRNA | ~10% | ~45% | [21] |

Conclusion and Future Directions

Eg5/KIF11 remains a highly validated and promising target for the development of novel anticancer therapies. Its critical role in mitosis, coupled with its frequent overexpression in a multitude of cancers, provides a clear rationale for its inhibition. While the initial clinical outcomes of Eg5 inhibitors as monotherapies were modest, ongoing research into combination therapies and the identification of predictive biomarkers is expected to unlock their full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting this key player in cancer cell proliferation. Future work should focus on understanding and overcoming mechanisms of resistance to Eg5 inhibitors and exploring their efficacy in a wider range of cancer subtypes, potentially guided by the expression levels of KIF11 and the status of related signaling pathways.

References

- 1. A posttranslational modification of the mitotic kinesin Eg5 that enhances its mechanochemical coupling and alters its mitotic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]

- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges [mdpi.com]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The oral KIF11 inhibitor 4SC‐205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 18. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and validation of the important role of KIF11 in the development and progression of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the (R)-Filanesib-KSP Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the selective, allosteric inhibitor (R)-Filanesib and its target, the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein in the formation of the bipolar spindle during mitosis, making it a prime target for anticancer therapeutics. Filanesib has demonstrated potent anti-proliferative activity, and understanding its interaction with KSP at a molecular level is vital for the development of next-generation mitotic inhibitors.

Core Data Presentation

The interaction between this compound and the Kinesin Spindle Protein has been characterized by various biochemical and biophysical methods. The following tables summarize the key quantitative data available for this complex.

| Parameter | Value | Method | Reference |

| IC50 (Human KSP) | 6 nM | Enzymatic Assay | [1][2] |

| Binding Site | Allosteric (α2/loop L5/helix α3) | X-ray Crystallography | [1][3] |

| Inhibition Type | Noncompetitive with ATP and Microtubules | Enzymatic Assays | [1][2] |

Table 1: Biochemical and Binding Characteristics of Filanesib against KSP.

While a specific public Protein Data Bank (PDB) entry for the this compound-KSP complex is not available, the binding has been confirmed through X-ray crystallography[1][2]. The following table presents representative thermodynamic data for a similar potent, allosteric KSP inhibitor binding to the same site, as determined by Isothermal Titration Calorimetry (ITC), to provide insight into the likely thermodynamic profile of the this compound-KSP interaction.

| Thermodynamic Parameter | Representative Value | Unit |

| Dissociation Constant (KD) | <1 - 67 | nM |

| Enthalpy Change (ΔH) | Favorable (negative) | kcal/mol |

| Entropy Change (-TΔS) | Unfavorable (positive) | kcal/mol |

| Stoichiometry (n) | ~1 |

Table 2: Representative Thermodynamic Profile of a Potent Allosteric Inhibitor Binding to KSP, Determined by Isothermal Titration Calorimetry (ITC)[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following sections describe the key experimental protocols for the structural and biochemical analysis of the this compound-KSP complex.

Protein Expression and Purification of KSP Motor Domain

The human KSP motor domain (approximately amino acids 1-369) is typically expressed in an Escherichia coli expression system.

-

Cloning and Expression: The cDNA encoding the human KSP motor domain is cloned into a bacterial expression vector, often with an N-terminal or C-terminal hexahistidine (His6) tag to facilitate purification. The construct is then transformed into a suitable E. coli strain, such as BL21(DE3).

-

Cell Culture and Induction: A large-scale culture is grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, 10% glycerol, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged KSP motor domain is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer for storage or subsequent experiments (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

X-ray Crystallography of the KSP-(R)-Filanesib Complex

While the specific crystallization conditions for the this compound-KSP complex have not been publicly disclosed, a representative protocol based on the crystallization of KSP with other allosteric inhibitors is provided.

-

Complex Formation: The purified KSP motor domain is incubated with a molar excess of this compound (typically 2-5 fold) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation. The complex may be further purified by size-exclusion chromatography to remove unbound ligand.

-

Crystallization Screening: The KSP-(R)-Filanesib complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. A variety of commercial crystallization screens are tested at different temperatures (e.g., 4°C and 20°C).

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. A typical crystallization condition for KSP in complex with an allosteric inhibitor might be: 10-20% PEG 3350, 0.1-0.2 M salt (e.g., ammonium sulfate or sodium chloride), and 0.1 M buffer (e.g., Tris or HEPES) at pH 7.0-8.5.

-

Cryoprotection and Data Collection: Crystals are cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of the KSP motor domain as a search model. The structure is then refined using crystallographic software, and the this compound molecule is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

-

Sample Preparation: The purified KSP motor domain is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in the final dialysis buffer to ensure a precise match and avoid heats of dilution.

-

ITC Experiment: The KSP motor domain (typically at a concentration of 10-50 µM) is placed in the sample cell of the ITC instrument. This compound (at a concentration 10-20 times that of the protein) is loaded into the injection syringe.

-

Titration and Data Analysis: A series of small injections of the this compound solution are made into the KSP solution. The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the structural analysis of the this compound-KSP complex.

Experimental workflow for the structural and thermodynamic analysis of the KSP-(R)-Filanesib complex.

Signaling pathway illustrating the mechanism of action of this compound through KSP inhibition.

References

- 1. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the mitotic spindle kinesin Eg5 reveals a novel conformation of the neck-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Thermodynamic Basis of the Enhanced Interaction between Kinesin Spindle Protein Eg5 and STLC-type Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery of ARRY-520 (Filanesib): A Kinesin Spindle Protein Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-520, also known as filanesib, is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a crucial motor protein for the proper formation of the bipolar mitotic spindle. Its discovery marked a significant advancement in the development of targeted cancer therapies that aimed to induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells. This technical guide provides a comprehensive overview of the early discovery history of ARRY-520, detailing its mechanism of action, preclinical efficacy, and the foundational experimental protocols that characterized its activity.

Introduction: The Rationale for KSP Inhibition

Traditional chemotherapeutic agents, such as taxanes and vinca alkaloids, disrupt microtubule dynamics, leading to mitotic arrest and cell death. However, their broad activity on microtubules in both dividing and non-dividing cells often results in significant side effects, most notably peripheral neuropathy. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins and is exclusively expressed in proliferating cells. Its primary function is to establish and maintain the bipolar spindle during mitosis by sliding antiparallel microtubules apart. Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptosis. The targeted nature of KSP inhibition presented a promising therapeutic strategy to circumvent the neurotoxicity associated with conventional anti-mitotic agents.